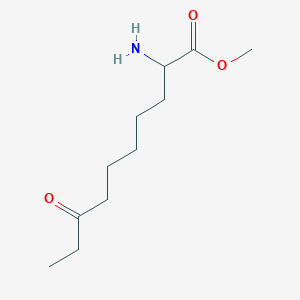
(1R)-4-chloro-2,3-dihydro-1H-inden-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-4-chloro-2,3-dihydro-1H-indène-1-amine est un composé d'amine chiral avec une structure unique qui comprend un atome de chlore et un squelette d'indane. Ce composé est intéressant dans divers domaines de la chimie et de la pharmacologie en raison de ses activités biologiques potentielles et de son rôle d'intermédiaire dans la synthèse de molécules plus complexes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (1R)-4-chloro-2,3-dihydro-1H-indène-1-amine implique généralement les étapes suivantes :
Matière première : La synthèse commence souvent avec la 4-chloroindanone disponible dans le commerce.
Réduction : Le groupe carbonyle de la 4-chloroindanone est réduit pour former du 4-chloroindan-1-ol.
Amination : Le groupe hydroxyle est ensuite converti en groupe amine par une réaction d'amination, souvent en utilisant des réactifs tels que l'ammoniac ou des amines en présence d'un catalyseur.
Méthodes de production industrielle
Dans un environnement industriel, la production de (1R)-4-chloro-2,3-dihydro-1H-indène-1-amine peut impliquer :
Hydrogénation catalytique : Utilisation d'un catalyseur métallique tel que le palladium ou le platine pour réduire le groupe carbonyle.
Chimie en flux continu : Utilisation de réacteurs en flux continu pour améliorer l'efficacité de la réaction et la possibilité de mise à l'échelle.
Purification : Utilisation de techniques telles que la cristallisation ou la chromatographie pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
(1R)-4-chloro-2,3-dihydro-1H-indène-1-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe amine peut être oxydé pour former les imines ou les nitriles correspondants.
Réduction : Le composé peut être réduit davantage pour former des amines secondaires ou tertiaires.
Substitution : L'atome de chlore peut être substitué par d'autres nucléophiles tels que des groupes hydroxyle, alkyle ou aryle.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés en conditions acides ou basiques.
Réduction : Des agents réducteurs comme l'hydrure d'aluminium et de lithium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Les réactions de substitution nucléophile utilisent souvent des réactifs comme l'hydroxyde de sodium (NaOH) ou le tert-butylate de potassium (KOtBu).
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent :
Imines : Formées par oxydation du groupe amine.
Amines secondaires/tertiaires : Résultant d'une réduction supplémentaire.
Indanes substitués : Produits par substitution nucléophile à l'atome de chlore.
Applications De Recherche Scientifique
(1R)-4-chloro-2,3-dihydro-1H-indène-1-amine a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes et de produits pharmaceutiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment l'inhibition enzymatique et la liaison aux récepteurs.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement des troubles neurologiques et d'autres maladies.
Industrie : Utilisé dans la production d'agrochimiques, de colorants et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de (1R)-4-chloro-2,3-dihydro-1H-indène-1-amine implique son interaction avec des cibles moléculaires spécifiques :
Cibles moléculaires : Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité.
Voies impliquées : Il peut moduler les voies de signalisation liées à la neurotransmission, l'inflammation ou la prolifération cellulaire.
Mécanisme D'action
The mechanism of action of (1R)-4-chloro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, inflammation, or cell proliferation.
Comparaison Avec Des Composés Similaires
Composés similaires
(1R)-4-chloro-2,3-dihydro-1H-indène-1-ol : Un composé apparenté avec un groupe hydroxyle au lieu d'une amine.
4-chloroindanone : Le précurseur dans la synthèse de (1R)-4-chloro-2,3-dihydro-1H-indène-1-amine.
Indan-1-amine : Un composé similaire sans l'atome de chlore.
Unicité
(1R)-4-chloro-2,3-dihydro-1H-indène-1-amine est unique en raison de sa configuration chirale spécifique et de la présence à la fois d'un atome de chlore et d'un groupe amine. Cette combinaison confère une réactivité chimique distincte et une activité biologique potentielle, ce qui la rend précieuse pour diverses applications en recherche et dans l'industrie.
Propriétés
Formule moléculaire |
C9H10ClN |
|---|---|
Poids moléculaire |
167.63 g/mol |
Nom IUPAC |
(1R)-4-chloro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H10ClN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2/t9-/m1/s1 |
Clé InChI |
AAXBDGLLOGVNDN-SECBINFHSA-N |
SMILES isomérique |
C1CC2=C([C@@H]1N)C=CC=C2Cl |
SMILES canonique |
C1CC2=C(C1N)C=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine](/img/structure/B12287760.png)









![2-[2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethoxy]ethanol Fumarate](/img/structure/B12287831.png)
